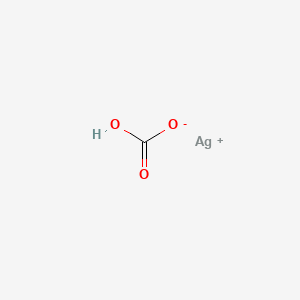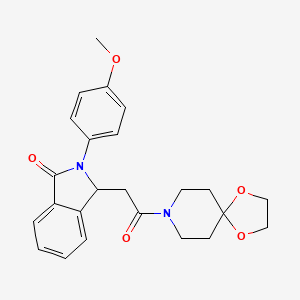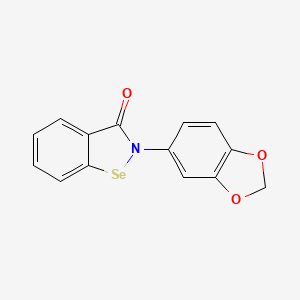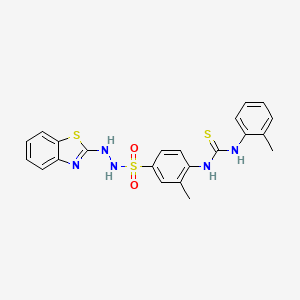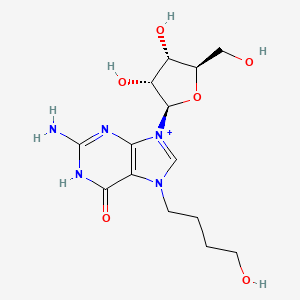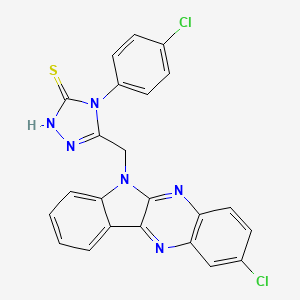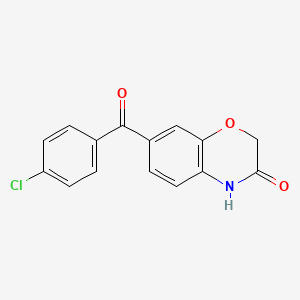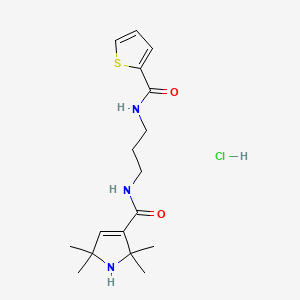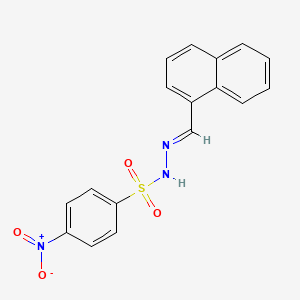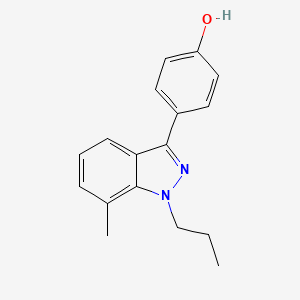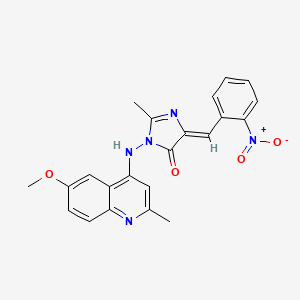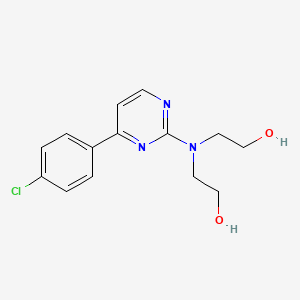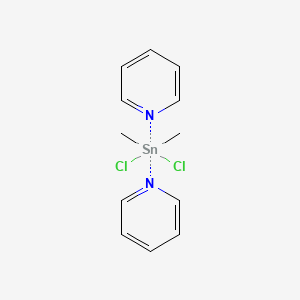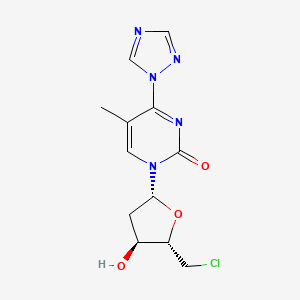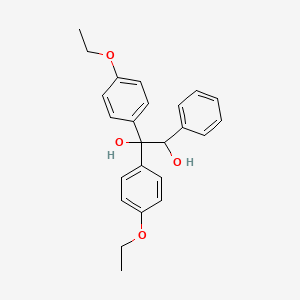
1,1-Bis(4-ethoxyphenyl)-2-phenyl-1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-ethoxyphenyl)-2-phenyl-1,2-ethanediol is an organic compound characterized by its unique structure, which includes two ethoxyphenyl groups and a phenyl group attached to an ethanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(4-ethoxyphenyl)-2-phenyl-1,2-ethanediol typically involves the reaction of 4-ethoxybenzaldehyde with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the final product. Common catalysts used in this process include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve the desired reduction step, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(4-ethoxyphenyl)-2-phenyl-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield alcohol derivatives, with reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,1-Bis(4-ethoxyphenyl)-2-phenyl-1,2-ethanediol has been explored for its applications in several scientific domains:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 1,1-Bis(4-ethoxyphenyl)-2-phenyl-1,2-ethanediol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of oxidative stress pathways or modulation of inflammatory responses.
Comparison with Similar Compounds
- 1,1-Bis(4-methoxyphenyl)-2-phenyl-1,2-ethanediol
- 1,1-Bis(4-ethoxyphenyl)-2-methyl-1,2-ethanediol
Comparison: Compared to its analogs, 1,1-Bis(4-ethoxyphenyl)-2-phenyl-1,2-ethanediol is unique due to its specific ethoxy substituents, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
CAS No. |
122135-78-8 |
|---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1,1-bis(4-ethoxyphenyl)-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C24H26O4/c1-3-27-21-14-10-19(11-15-21)24(26,23(25)18-8-6-5-7-9-18)20-12-16-22(17-13-20)28-4-2/h5-17,23,25-26H,3-4H2,1-2H3 |
InChI Key |
YHKCLASAUBDJQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)(C(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


